molecular formula C16H16ClNOS B5766076 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B5766076
M. Wt: 305.8 g/mol
InChI Key: LHTYPTFFMTWGIE-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.

    Acylation: The intermediate is then reacted with 2-methylphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide
  • 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dichlorophenyl)acetamide
  • 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-12-5-2-3-8-15(12)18-16(19)11-20-10-13-6-4-7-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTYPTFFMTWGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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